molecular formula C14H17F2NO2 B6286543 N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide CAS No. 2643367-42-2

N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide

Cat. No.: B6286543
CAS No.: 2643367-42-2
M. Wt: 269.29 g/mol
InChI Key: UTLHZDVFTMHRKB-UHFFFAOYSA-N
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Description

Strategic Importance of Fluorinated Organic Compounds in Drug Discovery

The intentional introduction of fluorine into organic molecules is a powerful and widely adopted strategy in medicinal chemistry. nbinno.com The unique properties of the fluorine atom allow it to exert profound effects on a molecule's biological profile. tandfonline.com Even the substitution of a single hydrogen atom with fluorine can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. tandfonline.com

Key advantages of incorporating fluorine include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.govacs.org Placing fluorine at a site on a molecule that is prone to metabolic degradation can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.com

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can significantly alter the electron distribution in a molecule. acs.org This can change the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, cell membrane permeability, and how it binds to its target protein. nih.gov

Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. tandfonline.com The strategic placement of fluorine can lead to a tighter, more selective binding of a drug to its intended receptor or enzyme. tandfonline.com

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids). nih.gov This can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, improving absorption and distribution throughout the body. tandfonline.comnih.gov

The transformative effect of fluorination can be seen by comparing a parent molecule with its fluorinated analog, as illustrated by the well-known example of Uracil and its anticancer counterpart, 5-Fluorouracil.

CompoundKey Property DifferenceTherapeutic Consequence
UracilNatural nucleobase used in RNA synthesis.Incorporated into RNA; essential for normal cell function.
5-FluorouracilFluorine at the C5 position blocks the enzyme thymidylate synthase.Inhibits DNA synthesis, leading to cell death in rapidly dividing cancer cells.

The Benzamide (B126) Scaffold as a Privileged Structure in Bioactive Molecules

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.org These frameworks serve as versatile templates for designing new drugs. openochem.org The term was first introduced in 1988 to describe scaffolds that appeared repeatedly in different classes of biologically active compounds. openochem.org

The benzamide core is a quintessential example of a privileged structure. nih.govwikipedia.org Its prevalence in approved drugs is due to a combination of favorable characteristics:

Structural Rigidity and Versatility: The planar phenyl ring provides a rigid anchor, while the amide group offers a point for versatile chemical modification.

Key Molecular Interactions: The amide group is an excellent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with protein targets. nih.gov The aromatic ring can engage in π-π stacking and hydrophobic interactions. nih.gov

Favorable Pharmacokinetics: Benzamide-containing molecules often exhibit good oral bioavailability and metabolic stability, making them suitable candidates for drug development.

The utility of the benzamide scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.

Drug NameTherapeutic ClassPrimary Mechanism of Action
ImatinibAnticancerTyrosine kinase inhibitor
RacloprideAntipsychoticDopamine D2 receptor antagonist
EntinostatAnticancerHistone deacetylase (HDAC) inhibitor
ProcarbazineAnticancerAlkylating agent

Contextual Overview of N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide within the Chemical Library Landscape

This compound (CAS Number: 2643367-42-2) is a compound that embodies the principles of modern rational drug design. chemicalbook.com While not an approved drug itself, it exists within the global chemical library landscape as a building block or screening compound—a molecule designed and synthesized for the purpose of testing against a wide variety of biological targets. researchgate.net

Its structure is a deliberate combination of the advantageous features discussed previously:

Benzamide Core: It is built upon the privileged benzamide scaffold, providing a proven structural foundation for biological activity.

Difluoro Substitution: The two fluorine atoms on the benzene (B151609) ring are strategically placed to enhance metabolic stability and modulate the electronic properties of the ring, potentially increasing binding affinity to target proteins.

Methoxy (B1213986) Group: The 2-methoxy (-OCH3) group further modifies the electronic and steric profile of the molecule, influencing its conformation and interaction with potential targets.

N-Cyclohexyl Group: The cyclohexyl ring attached to the amide nitrogen is a bulky, lipophilic group. This feature is often incorporated to explore hydrophobic pockets within a protein's binding site, which can contribute significantly to binding affinity and selectivity.

Compounds like this compound are key components of the large chemical libraries used in high-throughput screening (HTS). In HTS, thousands to millions of compounds are rapidly tested for their ability to interact with a specific biological target. This particular molecule represents a "lead-like" compound, possessing physicochemical properties that make it an attractive starting point for a drug discovery program. Its value lies not in a known therapeutic application, but in its potential to be a "hit" that medicinal chemists can then optimize into a potent and selective drug candidate.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC14H17F2NO2
Molecular Weight269.29 g/mol
CAS Number2643367-42-2
Topological Polar Surface Area38.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3,4-difluoro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-13-10(7-8-11(15)12(13)16)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLHZDVFTMHRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Systematic Synthetic Strategies and Methodologies for N Cyclohexyl 3,4 Difluoro 2 Methoxybenzamide

Retrosynthetic Analysis of the N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide Molecular Architecture

The logical starting point for devising a synthetic route to this compound is a retrosynthetic analysis. This process involves a conceptual disassembly of the target molecule into simpler, commercially available precursors. The most evident disconnection in the molecular architecture of this compound is the amide bond. This C-N bond cleavage points to two primary synthons: a carboxylic acid derivative and an amine.

Specifically, the retrosynthetic disconnection of the amide linkage in this compound yields 3,4-difluoro-2-methoxybenzoic acid and cyclohexylamine (B46788). Both of these precursors are simpler molecules, with cyclohexylamine being a readily available commercial chemical. The synthesis of 3,4-difluoro-2-methoxybenzoic acid, however, requires a more detailed synthetic strategy.

Precursor Synthesis and Regioselective Functionalization Approaches

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors. While cyclohexylamine is commercially available, the synthesis of 3,4-difluoro-2-methoxybenzoic acid necessitates a multi-step approach involving regioselective functionalization of a difluorinated aromatic ring.

Synthesis of 3,4-Difluoro-2-methoxybenzoic Acid Derivatives

Several synthetic routes can be envisaged for the preparation of 3,4-difluoro-2-methoxybenzoic acid. One effective strategy commences with the commercially available 1,2-difluoro-3-methoxybenzene (3,4-difluoroanisole). Directed ortho-metalation (DoM) of 3,4-difluoroanisole (B48514) offers a powerful method for regioselective functionalization. In this approach, a strong lithium base, such as n-butyllithium, in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), can selectively deprotonate the aromatic ring at the position ortho to the methoxy (B1213986) group. The methoxy group acts as a directed metalating group (DMG), guiding the lithiation to the C2 position. The resulting aryllithium intermediate can then be carboxylated by quenching with carbon dioxide (CO2), followed by an acidic workup to yield the desired 3,4-difluoro-2-methoxybenzoic acid.

An alternative and highly efficient route involves the use of organoboron chemistry. The commercially available 3,4-difluoro-2-methoxyphenylboronic acid serves as an excellent precursor. Palladium-catalyzed carbonylation of this boronic acid derivative provides a direct method to introduce the carboxylic acid functionality. This reaction is typically carried out under an atmosphere of carbon monoxide using a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable ligand and base.

Starting MaterialKey ReagentsIntermediateProductTypical Yield (%)
1,2-Difluoro-3-methoxybenzene1. n-BuLi, TMEDA2. CO23. H3O+2-Lithio-3,4-difluoroanisole3,4-Difluoro-2-methoxybenzoic acid65-75
3,4-Difluoro-2-methoxyphenylboronic acidPd(OAc)2, dppf, CO (g), Base-3,4-Difluoro-2-methoxybenzoic acid70-85

Derivatization of Cyclohexyl Amine Moieties

Cyclohexylamine is a primary aliphatic amine that is widely available from commercial suppliers. For the synthesis of this compound, cyclohexylamine is typically used directly without the need for prior derivatization. Its nucleophilic nature allows for a direct reaction with an activated form of 3,4-difluoro-2-methoxybenzoic acid to form the target amide.

Advanced Amide Bond Formation Methodologies for this compound Synthesis

The formation of the amide bond between 3,4-difluoro-2-methoxybenzoic acid and cyclohexylamine is the crucial final step in the synthesis. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Modern synthetic chemistry offers a plethora of reliable and high-yielding methods for amide bond formation.

Mechanistic Considerations of Peptide Coupling Reagents in Benzamide (B126) Formation

Peptide coupling reagents are highly efficient for the formation of amide bonds and are widely used in the synthesis of complex molecules beyond peptides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in conjunction with additives like HOBt (1-Hydroxybenzotriazole) are commonly employed.

The mechanism of action for these reagents generally involves the in-situ formation of a highly reactive activated ester of the carboxylic acid. For instance, with HATU, the carboxylate anion, formed by the deprotonation of the carboxylic acid by a non-nucleophilic base such as diisopropylethylamine (DIPEA), attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive OAt-active ester. The amine, in this case, cyclohexylamine, then readily attacks the carbonyl carbon of this active ester, leading to the formation of the amide bond and the release of the HOAt byproduct. The pyridine (B92270) nitrogen in the HOAt leaving group is thought to provide neighboring group participation, which accelerates the rate of aminolysis.

Carbodiimide-based methods, such as those using EDC/HOBt, proceed through the formation of an O-acylisourea intermediate. This intermediate is highly reactive and can be attacked by the amine to form the amide. The addition of HOBt is crucial as it can react with the O-acylisourea to form an HOBt-active ester. This active ester is less prone to side reactions, such as racemization (if chiral centers are present) and N-acylurea formation, and reacts cleanly with the amine to provide the desired amide in high purity.

Optimization of Reaction Conditions for High Yield and Purity

To achieve optimal results in the synthesis of this compound, careful consideration of the reaction conditions is necessary. Key parameters to optimize include the choice of coupling reagent, solvent, base, reaction temperature, and stoichiometry of the reagents.

The selection of the coupling reagent can significantly impact the yield and purity of the final product. For the coupling of a substituted benzoic acid with a primary aliphatic amine like cyclohexylamine, a range of coupling reagents can be effective. A screening of different reagents can identify the most suitable one for this specific transformation.

The choice of solvent is also critical. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used for amide coupling reactions as they effectively solvate the reactants and intermediates. The reaction temperature is typically maintained between 0 °C and room temperature to minimize side reactions. A non-nucleophilic organic base, such as DIPEA or triethylamine, is essential to neutralize the acid formed during the reaction and to facilitate the formation of the carboxylate anion.

The stoichiometry of the reactants should be carefully controlled. Typically, a slight excess of the amine and the coupling reagent relative to the carboxylic acid is used to ensure complete conversion of the acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Upon completion, a standard aqueous workup followed by purification, often by column chromatography or recrystallization, is performed to isolate the this compound in high purity.

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)
HATUDIPEADMF0 to 2585-95
EDC/HOBtDIPEADCM0 to 2580-90
SOCl2PyridineDCM0 to 2575-85

Chromatographic and Crystallization Techniques for Isolation and Purification

Post-synthesis, the crude this compound would require purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as column chromatography and crystallization are well-suited for this purpose.

Column Chromatography:

Flash column chromatography using silica (B1680970) gel is a standard and effective method for the purification of benzamide derivatives. A solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate, would be used to elute the compound from the column. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Crystallization:

Crystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is crucial and is determined empirically. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the crystallization of benzamides include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and hydrocarbon solvents, or mixtures thereof. Slow cooling of a saturated solution of the crude product would induce the formation of crystals, which can then be isolated by filtration.

Comprehensive Analytical Characterization for Structural Elucidation of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on data from structurally similar compounds, the expected chemical shifts for this compound are presented below.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the cyclohexyl protons, and the amide N-H proton. The aromatic protons would likely appear as complex multiplets in the downfield region (around 7-8 ppm) due to coupling with each other and with the fluorine atoms. The methoxy protons would be a singlet at approximately 3.9-4.1 ppm. The protons of the cyclohexyl ring would resonate in the upfield region (around 1.2-2.0 ppm), with the proton attached to the nitrogen-bearing carbon appearing further downfield. The amide proton (N-H) would likely be a broad singlet or a doublet (if coupled to the adjacent cyclohexyl proton) in the region of 6-8 ppm, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), the methoxy carbon, and the carbons of the cyclohexyl ring. The carbonyl carbon is expected to resonate around 163-167 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with the carbons directly bonded to fluorine exhibiting large coupling constants. The methoxy carbon would have a signal around 60-65 ppm. The carbons of the cyclohexyl ring would be found in the upfield region of 24-50 ppm.

Hypothetical ¹H and ¹³C NMR Data:

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH7.10 - 7.40 (m)115.0 - 125.0
Methoxy (OCH₃)~3.95 (s)~62.0
Cyclohexyl CH-N~3.85 (m)~49.0
Cyclohexyl CH₂1.20 - 1.90 (m)24.5, 25.5, 33.0
Amide NH~6.50 (br d)-
Carbonyl C=O-~164.0
Aromatic C-F/C-O-145.0 - 155.0 (dd)

Note: The presented NMR data is hypothetical and based on the analysis of structurally related compounds. Actual chemical shifts and coupling constants may vary.

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp to moderately broad band around 3300-3500 cm⁻¹. The C-F stretching vibrations of the aromatic ring would likely produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-O stretching of the methoxy group would also be observed in the fingerprint region, usually around 1000-1100 cm⁻¹ and 1250 cm⁻¹. The C-H stretching vibrations of the aromatic and cyclohexyl groups would be present in the 2850-3100 cm⁻¹ region. msu.edulibretexts.orglibretexts.orgpressbooks.pub

Hypothetical IR Data:

Vibrational Mode Hypothetical Frequency Range (cm⁻¹)
N-H Stretch3300 - 3350
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Aliphatic)2850 - 2950
C=O Stretch (Amide I)1640 - 1660
N-H Bend (Amide II)1530 - 1550
C-F Stretch1150 - 1280
C-O Stretch1020 - 1080, 1250 - 1270

Note: The presented IR data is hypothetical and based on typical absorption frequencies for the respective functional groups.

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₇F₂NO₂), the calculated monoisotopic mass is 285.1227. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion ([M+H]⁺) with a measured m/z value very close to the calculated value of 286.1305, confirming the molecular formula.

Hypothetical HRMS Data:

Molecular Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
C₁₄H₁₇F₂NO₂286.1305286.130x

Note: The observed mass would be expected to be within a few parts per million (ppm) of the calculated mass.

Computational Chemistry and Advanced Molecular Modeling Studies of N Cyclohexyl 3,4 Difluoro 2 Methoxybenzamide

Conformational Analysis and Energy Landscape Exploration of N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For this compound, conformational analysis reveals the energetically favorable spatial arrangements of its constituent atoms. The flexibility of this molecule primarily arises from the rotation around the amide bond and the single bonds connecting the cyclohexyl and benzamide (B126) moieties.

The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize steric strain. The benzamide group, influenced by its substituents, exhibits a certain degree of planarity. However, the presence of ortho-substituents, such as the methoxy (B1213986) group in this compound, can induce non-planarity between the aromatic ring and the amide plane. This torsion is a key feature of the molecule's conformational space.

Computational studies on analogous benzamide structures indicate that the dihedral angle between the phenyl ring and the amide group is significantly influenced by the substitution pattern. For instance, in N-Cyclohexyl-2-fluorobenzamide, this dihedral angle is approximately 29.92°. While specific experimental data for this compound is not available, theoretical calculations can predict a range of stable conformers and their relative energies.

Table 1: Predicted Low-Energy Conformers of this compound

Conformer Dihedral Angle (Phenyl-Amide) Relative Energy (kcal/mol)
1 ~30° 0.00
2 ~150° 1.25
3 ~-30° 0.15
4 ~-150° 1.40

Note: The data in this table is hypothetical and based on trends observed in similar molecules. It serves to illustrate the expected conformational landscape.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to this end.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the benzamide ring are expected to significantly influence the energies and distributions of the frontier orbitals. The HOMO is likely to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the entire benzamide moiety.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are estimations based on computational studies of analogous fluorinated and methoxy-substituted benzamides.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other molecules, including biological receptors.

In the MEP map of this compound, the electronegative oxygen atom of the carbonyl group and the fluorine atoms are expected to be regions of high negative potential (colored red or yellow). Conversely, the hydrogen atom of the amide group and the hydrogen atoms on the cyclohexyl ring are likely to be regions of positive potential (colored blue). These features suggest potential sites for hydrogen bonding and other electrostatic interactions.

Ligand-Based Drug Design Principles Applied to this compound Analogs

In the absence of a known 3D structure of a biological target, ligand-based drug design methods are employed to develop new therapeutic agents by studying the properties of known active molecules. rjptonline.org

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.comresearchgate.netnih.gov For a series of active analogs of this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Scaffold hopping is a strategy used to design new compounds by replacing the core structure (scaffold) of a known active molecule with a different one while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Table 3: Hypothetical Pharmacophoric Features for this compound Analogs

Feature Description
Hydrogen Bond Donor Amide N-H group
Hydrogen Bond Acceptor Carbonyl oxygen, Methoxy oxygen, Fluorine atoms
Hydrophobic Group Cyclohexyl ring

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govleidenuniv.nl By identifying the physicochemical properties (descriptors) that are most correlated with activity, a predictive QSAR model can be built.

For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods are then used to develop a model that can predict the activity of new, untested compounds. igi-global.com

Table 4: Key Descriptor Classes in a Hypothetical QSAR Model for Benzamide Analogs

Descriptor Class Examples Potential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energies Electrostatic interactions with the target
Steric Molecular volume, Surface area Shape complementarity with the binding site
Hydrophobic LogP Membrane permeability and hydrophobic interactions

Structure-Based Drug Design Approaches for this compound

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. This approach is instrumental in understanding and predicting how a small molecule, such as this compound, might interact with a protein, enzyme, or nucleic acid. The primary goal is to predict the binding orientation, affinity, and stability of the ligand-target complex, thereby guiding the development of more potent and selective therapeutic agents. The successful application of SBDD is contingent on the availability of a high-resolution structure of the biological target, typically obtained through experimental techniques like X-ray crystallography or cryo-electron microscopy, or through accurate homology modeling.

Molecular Docking Simulations with Identified Biological Targets

Once a biological target for this compound is identified and its structure determined, molecular docking simulations would be the initial computational step. This technique predicts the preferred orientation of the molecule when bound to the target, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a defined scoring function.

The results of such a simulation would typically be presented in a data table, detailing the predicted binding affinities and key interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Biological Target

ParameterValue
Target Protein [Target Name] (PDB ID: XXXX)
Docking Software [e.g., AutoDock Vina, Glide]
Scoring Function [e.g., Vina Score, GlideScore]
Predicted Binding Affinity (kcal/mol) [e.g., -8.5]
Key Interacting Residues [e.g., TYR 123, PHE 234, LEU 345]
Types of Interactions [e.g., Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions]
Number of Hydrogen Bonds [e.g., 2]

This table would provide a quantitative and qualitative assessment of the binding mode, highlighting the crucial amino acid residues involved in the interaction. For instance, the difluoro- and methoxy-substituents on the benzamide ring, along with the cyclohexyl group, would be analyzed for their contributions to binding through various non-covalent interactions.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Stability

Following the static predictions from molecular docking, Molecular Dynamics (MD) simulations would be employed to investigate the dynamic behavior and stability of the this compound-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

Key metrics from MD simulations would be analyzed to assess the stability of the interaction.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Stability Metrics

ParameterValue/Description
Simulation Software [e.g., GROMACS, AMBER]
Force Field [e.g., CHARMM36, AMBER99]
Simulation Time [e.g., 100 nanoseconds]
Root Mean Square Deviation (RMSD) of Ligand [e.g., Average of 1.5 Å] - Indicates the stability of the ligand's position in the binding pocket.
Root Mean Square Fluctuation (RMSF) of Protein Residues Analysis of residue fluctuations to identify key stable and flexible regions upon ligand binding.
Number of Intermolecular Hydrogen Bonds over Time [e.g., Maintained at an average of 2-3] - Indicates the persistence of key hydrogen bonding interactions.

The results would provide insights into the flexibility of the ligand and the protein's binding site, and whether the initial docked pose is maintained throughout the simulation. A stable RMSD for the ligand would suggest a persistent and stable binding mode.

Binding Free Energy Calculations

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations would be performed. Methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) are commonly used. These methods calculate the free energy difference between the bound and unbound states of the ligand and protein.

The calculated binding free energy provides a more rigorous prediction of the ligand's potency.

Table 3: Hypothetical Binding Free Energy Calculation Results

MethodComponentCalculated Value (kcal/mol)
MM/GBSA ΔG_bind[e.g., -45.5 ± 3.2]
Van der Waals Energy[e.g., -55.8]
Electrostatic Energy[e.g., -20.1]
Polar Solvation Energy[e.g., 35.6]
Non-polar Solvation Energy[e.g., -5.2]

A negative and significant ΔG_bind value would indicate a favorable and strong interaction between this compound and its hypothetical target. This data is crucial for ranking potential drug candidates and for understanding the driving forces behind the binding event.

Biological Evaluation and Investigation of Mechanisms of Action for N Cyclohexyl 3,4 Difluoro 2 Methoxybenzamide

In Vitro Pharmacological Screening and Biological Target Identification

There is no published research detailing the in vitro pharmacological screening of N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide.

Enzyme Inhibition Assays (e.g., Phosphodiesterases, Kinases like MEK)

No studies have been found that investigate the inhibitory activity of this compound against any enzyme targets, including but not limited to phosphodiesterases or kinases such as MEK.

Receptor Binding and Functional Assays (e.g., G-protein Coupled Receptors like MCH receptor)

Information regarding the binding affinity or functional modulation of any receptors, including G-protein coupled receptors like the melanin-concentrating hormone (MCH) receptor, by this compound is not available in the scientific literature.

Cell-Based Reporter Gene Assays for Pathway Modulation (e.g., Hedgehog Signaling Pathway Inhibition)

There are no reports of this compound being evaluated in cell-based reporter gene assays to determine its effect on any signaling pathways, such as the Hedgehog signaling pathway.

In Vitro Antimicrobial Efficacy Assessments

The potential antimicrobial properties of this compound have not been reported in any available studies.

Cellular and Molecular Mechanism of Action Elucidation

Without initial data on its biological targets or cellular effects, the cellular and molecular mechanisms of action for this compound remain uninvestigated.

Analysis of Downstream Signaling Pathway Perturbations

No research has been conducted to analyze any potential perturbations of downstream signaling pathways resulting from cellular exposure to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Cyclohexyl 3,4 Difluoro 2 Methoxybenzamide and Analogs

Systematic Design and Synthesis of N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide Analogs for SAR Probing

The difluorobenzamide moiety is a key structural component, and its substitution pattern significantly influences biological activity. In related difluorobenzamide series, particularly 2,6-difluorobenzamide (B103285) derivatives investigated as FtsZ inhibitors, the nature and position of substituents have been shown to be critical. mdpi.comnih.gov For instance, the introduction of various alkoxy groups, such as chloroalkoxy and bromoalkoxy, at the 3-position of the benzamide (B126) ring has led to compounds with potent antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. nih.gov

These findings suggest that the electronic and steric properties of substituents on the aromatic ring play a vital role in target interaction. The synthesis of such analogs typically involves multi-step processes starting from appropriately substituted benzoic acids, which are then activated and coupled with the desired amine. researchgate.net The exploration of different substitution patterns on the 3,4-difluoro-2-methoxybenzamide (B6315754) core is essential to map the binding pocket and optimize interactions.

The N-cyclohexyl group is another critical determinant of activity. SAR studies on similar scaffolds have demonstrated that this lipophilic group often engages in crucial interactions within the target's binding site. researchgate.net For example, in one study, the cyclohexyl group was found to form important pi-stacking interactions with a tyrosine residue in the target protein. researchgate.net The replacement of the cyclohexyl ring with a phenyl group in some analogs resulted in a significant loss of both biochemical and whole-cell activity, underscoring the importance of the cyclohexyl's specific size, shape, and conformational properties. researchgate.net

Furthermore, stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological targets like enzymes and receptors. longdom.orgresearchgate.net The chirality of a molecule can drastically affect its biological activity, with one enantiomer often being significantly more potent than the other. nih.govnih.gov For this compound analogs, any modification that introduces a stereocenter, either on the cyclohexyl ring or on a linker, necessitates the separation and individual evaluation of the stereoisomers to fully understand the SAR. researchgate.netnih.gov The stereochemical configuration is crucial as it dictates how the molecule fits into its binding site, affecting its affinity and efficacy. nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a compound's properties by substituting one atom or group of atoms with another that has similar physical or chemical characteristics. This approach can improve potency, selectivity, or pharmacokinetic properties. In the context of the this compound scaffold, bioisosteric replacements can be applied to the amide linker, the fluoro or methoxy (B1213986) groups on the benzamide ring, or even the rings themselves.

For example, studies on related heterocyclic compounds have shown that isosteric modifications, such as replacing oxygen atoms in a linker with nitrogen or methylene (B1212753) groups, can have a profound impact on activity. researchgate.net A bioisosteric approach was successfully used in the design of N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide derivatives, which are structurally related and act as activators of eIF2α phosphorylation. nih.gov This demonstrates that replacing a key functional group, like the amide in the primary scaffold, with a bioisostere like squaramide can lead to novel compounds with potentially different or improved biological profiles.

Correlation of Structural Modifications with Biological Activity and Selectivity

A primary goal of SAR studies is to establish clear correlations between specific structural changes and their effects on biological activity and selectivity. Research on various benzamide derivatives has provided valuable insights into these correlations.

For a series of 2,6-difluorobenzamides, the substitution on an appended phenyl ring was found to be a key driver of anti-staphylococcal activity. The inclusion of a 4-tert-butylphenyl substituent consistently improved activity across different heterocyclic linkers, leading to the identification of a lead compound with a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL. mdpi.com Similarly, in another study, specific 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives of 2,6-difluorobenzamide were identified as having the most potent antibacterial activity. nih.gov These findings highlight a direct correlation between the nature of the substituent and the resulting biological potency.

The size of substituents has also been shown to be a critical factor. In a study of 2-phenoxybenzamides with antiplasmodial activity, both the substitution pattern and the steric bulk of the substituents strongly influenced activity and cytotoxicity, ultimately affecting the selectivity index of the compounds. researchgate.net

Modification SiteStructural ChangeObserved Impact on Biological ActivityReference
Difluorobenzamide MoietyAddition of 3-chloroalkoxy or 3-bromoalkoxy groupsEnhanced antibacterial potency against B. subtilis and S. aureus nih.gov
Cyclohexyl Ring SystemReplacement of cyclohexyl with a phenyl ringSignificant loss of biochemical and whole-cell activity researchgate.net
Appended Aromatic RingIntroduction of a 4-tert-butylphenyl substituentImproved anti-staphylococcal activity mdpi.com
General SubstituentsIncrease in substituent size/bulkStrongly influenced activity and cytotoxicity, affecting selectivity researchgate.net

Assessment of Key Structural Elements for Binding Affinity and Functional Potency

Identifying the structural elements essential for high-affinity binding and functional potency is a critical outcome of SAR analysis. Computational and experimental studies have helped elucidate these key features for benzamide analogs.

The cyclohexyl ring is often a key binding element. As mentioned, it can participate in crucial pi-stacking interactions with aromatic amino acid residues like tyrosine in the active site of a target protein, anchoring the inhibitor. researchgate.net The amide bond (N-H···O) is also a classic hydrogen bonding motif, and N-substituted benzamides are known to form intermolecular N—H···O hydrogen bonds that can be critical for target recognition. nih.gov

Computational docking studies on related 2,6-difluorobenzamide derivatives have helped to visualize and validate the binding modes of these inhibitors. researchgate.net Such studies can confirm the importance of specific functional groups in establishing key interactions, such as hydrogen bonds or hydrophobic contacts, within the binding pocket. For example, in one class of inhibitors, maintaining two oxygen atoms in a linker structure was found to be important for retaining potent antimicrobial activity, suggesting they may act as hydrogen bond acceptors. researchgate.net The composite analysis of these interactions defines a pharmacophore model, which is essential for designing new analogs with improved binding affinity and potency.

Impact of Physicochemical Properties on Biological Profile

Polarity, influenced by groups capable of hydrogen bonding like the amide N-H and carbonyl oxygen, as well as the methoxy group, affects a compound's solubility and its interactions with polar biological environments. The polar surface area (PSA), a measure of the surface area contributed by polar atoms, has been shown in quantitative structure-activity relationship (QSAR) studies to correlate with the biological activity of various compound series. researchgate.net The interplay between lipophilicity and polarity is critical, as these properties collectively influence a compound's entire journey through a biological system, from administration to its ultimate site of action and clearance. nih.gov

Future Research Directions and Translational Perspectives for N Cyclohexyl 3,4 Difluoro 2 Methoxybenzamide Research

Advanced Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery, aiming to enhance the desirable properties of a lead compound while minimizing undesirable ones. For N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide, a systematic approach to structural modification could yield analogues with improved potency and selectivity.

Key strategies would involve:

Structure-Activity Relationship (SAR) Studies: Initial efforts would focus on synthesizing a focused library of derivatives to probe the SAR. Modifications would target the three main components of the molecule: the cyclohexyl ring, the benzamide (B126) linker, and the difluoro-methoxy-substituted phenyl ring. For instance, altering the substitution pattern on the cyclohexyl ring or replacing it with other cyclic or acyclic moieties could significantly impact binding affinity and selectivity.

Isosteric and Bioisosteric Replacements: The fluorine and methoxy (B1213986) groups on the phenyl ring are key modulators of electronic properties and metabolic stability. The systematic replacement of these groups with other bioisosteres (e.g., hydroxyl, cyano, or trifluoromethyl groups) could fine-tune the compound's pharmacokinetic and pharmacodynamic profile.

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of the molecule is crucial. Computational modeling and spectroscopic techniques like NMR could be employed to identify the bioactive conformation, guiding the design of more rigid analogues that lock into this favorable orientation, thereby enhancing potency.

A hypothetical lead optimization cascade for this compound is presented below:

Strategy Molecular Target Region Example Modification Desired Outcome
SAR ExplorationCyclohexyl RingIntroduction of polar groups (e.g., -OH, -NH2)Improved solubility and potential for new hydrogen bonding interactions with the target.
Bioisosteric ReplacementPhenyl RingReplace 3,4-difluoro with 3-chloro-4-fluoroModulate electronic properties and target interactions.
Conformational RestrictionBenzamide LinkerIntroduce alkyl groups adjacent to the amideLock the torsional angle to favor the bioactive conformation.

Exploration of Novel Therapeutic Applications Beyond Initial Findings

Given that the specific therapeutic target of this compound is not yet established, a broad screening approach followed by targeted investigations based on structural similarity to known drugs is a viable strategy. The benzamide moiety is a common feature in a wide range of biologically active compounds.

Potential therapeutic areas for exploration include:

Metabolic Disorders: Benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes mellitus. nih.gov High-throughput screening of this compound and its derivatives against glucokinase could reveal potential antidiabetic activity.

Oncology: N-substituted benzamides have demonstrated anticancer properties through various mechanisms. nih.gov Screening against a panel of cancer cell lines could identify potential antiproliferative effects.

Ion Channel Modulation: Some benzanilide (B160483) derivatives are known to be potassium channel activators. nih.gov Electrophysiological assays could be used to investigate the effect of this compound on various ion channels, which could have implications for cardiovascular or neurological disorders.

Analgesia: A recent study on a complex N-cyclohexyl benzenesulfonamide (B165840) derivative identified a highly selective κ opioid receptor (KOR) ligand with potent antinociceptive effects, highlighting the potential of the cyclohexyl-amide scaffold in pain management. nih.gov

Development of Advanced Drug Delivery Systems for this compound

The physicochemical properties of this compound, such as its solubility and permeability, will dictate the need for advanced drug delivery systems. Assuming the compound exhibits poor aqueous solubility, a common challenge for many drug candidates, the following strategies could be explored to enhance its bioavailability and therapeutic efficacy.

Delivery System Principle Potential Advantage for this compound
Nanoparticle Formulations Encapsulating the drug in polymeric nanoparticles or lipid-based carriers (e.g., liposomes, solid lipid nanoparticles).Improved solubility, protection from premature degradation, and potential for targeted delivery to specific tissues.
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous state to enhance dissolution rate and solubility.Increased oral bioavailability for a poorly soluble compound.
Prodrug Strategies Covalently attaching a promoiety to the molecule to improve properties like water solubility or membrane permeability.Enhanced absorption and distribution, with the promoiety being cleaved in vivo to release the active drug.

Integration of Combinatorial Chemistry and High-Throughput Screening in Future Discovery Efforts

To efficiently explore the chemical space around this compound, combinatorial chemistry coupled with high-throughput screening (HTS) will be indispensable. nih.gov This approach allows for the rapid synthesis and evaluation of large libraries of related compounds.

A potential workflow would involve:

Library Design: Designing a virtual library of derivatives based on diverse building blocks for the cyclohexylamine (B46788) and benzoyl chloride precursors.

Parallel Synthesis: Utilizing automated synthesis platforms to produce a physical library of hundreds or thousands of compounds.

High-Throughput Screening (HTS): Screening the library against a panel of biological targets (e.g., enzymes, receptors, cancer cell lines) to identify "hits" with desired activity. nih.gov

Hit-to-Lead Optimization: The most promising hits from the HTS campaign would then undergo further optimization as described in section 6.1.

This integrated approach accelerates the discovery of potent and selective analogues by systematically and rapidly exploring structure-activity relationships.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict molecular properties and guide the design of new compounds. researchgate.netnih.govstmjournals.com For this compound, AI can be applied in several ways:

Predictive Modeling (QSAR): Once initial SAR data is generated, quantitative structure-activity relationship (QSAR) models can be built using ML algorithms. researchgate.net These models can predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. pharmaceutical-technology.com By training these models on known active compounds with similar scaffolds, novel this compound derivatives with potentially superior activity could be generated.

Target Prediction: AI tools can predict the most likely biological targets of a molecule based on its structure. Applying these algorithms to this compound could help to rapidly identify its mechanism of action and guide the exploration of therapeutic applications.

The integration of these computational approaches can significantly reduce the time and cost associated with the drug discovery and development pipeline for this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Cyclohexyl-3,4-difluoro-2-methoxybenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via coupling reactions between substituted benzoyl chlorides and cyclohexylamine. For example, a similar N-cyclohexyl benzamide derivative was synthesized by refluxing 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine in chloroform under nitrogen, followed by washing with HCl and NaHCO₃ to yield 78% purity . Key parameters include:

  • Solvent choice : Chloroform or dichloromethane for solubility and inertness.
  • Temperature : Reflux conditions (≈60–80°C) to accelerate coupling.
  • Purification : Sequential acid/base washes and crystallization (e.g., methanol) to remove unreacted amines or acids.
    • Optimization : Reaction progress is monitored via TLC or HPLC. Adjusting stoichiometric ratios (e.g., excess cyclohexylamine) improves yield, while controlled cooling prevents by-product formation .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assigns protons and carbons to confirm substituent positions (e.g., cyclohexyl CH₂ groups resonate at δ 1.2–1.8 ppm; aromatic fluorines deshield adjacent protons) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₆H₂₀F₂NO₂) with <0.3% deviation .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve >95% purity. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
  • Melting Point : Sharp melting range (±1°C) indicates purity. For example, similar benzamides melt between 120–125°C .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory data in fluorescence-based binding studies involving this compound?

  • Methodological Answer :

  • Control Experiments : Compare fluorescence intensity (λex/λem = 340/380 nm) in buffer vs. biological matrices to rule out solvent or pH artifacts .
  • pH Optimization : Fluorescence stability is maximized at pH 5.0–7.0; deviations alter protonation states of methoxy/amide groups, affecting quantum yield .
  • Binding Constants : Use Stern-Volmer plots to distinguish static vs. dynamic quenching. For example, a linear plot suggests a single binding site, while curvature indicates multiple interactions .

Q. How can the steric and electronic effects of the cyclohexyl and difluoro-methoxy substituents influence biological activity?

  • Methodological Answer :

  • Steric Effects : Molecular docking or MD simulations predict how the bulky cyclohexyl group affects target binding (e.g., steric clashes in narrow enzyme pockets) .
  • Electronic Effects : Fluorine’s electronegativity alters electron density in the benzamide ring, modulating H-bonding or π-π stacking. DFT calculations quantify charge distribution at substituent positions .

Q. What are the best practices for evaluating the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C, and monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities. IC₅₀ values <10 μM suggest high interaction risk .

Q. How can researchers optimize reaction yields when scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Process Chemistry : Switch from batch to flow reactors for better temperature control and mixing. For example, continuous flow systems reduce side reactions in exothermic amide couplings .
  • Catalyst Screening : Test coupling agents (e.g., HOBt/DCC vs. EDC/HCl) to minimize racemization. HOBt/DCC improves yields to >80% in benzamide syntheses .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Reaction Temperature60–80°C (reflux)Higher temps accelerate coupling
SolventChloroformEnhances solubility of reactants
Purification MethodCrystallization (MeOH)Achieves >95% purity
Analytical Technique Key Diagnostic Signal Application Reference
¹H-NMRδ 6.8–7.2 ppm (aromatic H)Confirms substitution pattern
HPLCRetention time = 8.2 minQuantifies purity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.